N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

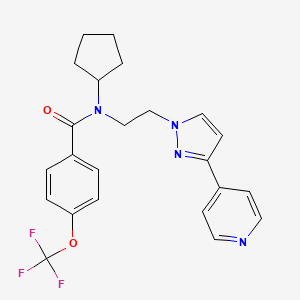

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy-substituted aromatic core, a cyclopentylamine moiety, and an ethyl-linked pyrazole-pyridine heterocyclic system. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridin-4-yl-pyrazole fragment may contribute to hydrogen bonding and π-π stacking interactions in biological targets. The cyclopentyl substituent likely optimizes steric bulk and membrane permeability compared to linear alkyl chains.

Properties

IUPAC Name |

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N4O2/c24-23(25,26)32-20-7-5-18(6-8-20)22(31)30(19-3-1-2-4-19)16-15-29-14-11-21(28-29)17-9-12-27-13-10-17/h5-14,19H,1-4,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDBHVZDTBNKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

- Cyclopentyl Group : Enhances lipophilicity.

- Pyridinyl and Pyrazole Moieties : Known for their biological activity, particularly in enzyme inhibition and receptor modulation.

- Trifluoromethoxy Group : Increases metabolic stability and influences pharmacokinetic properties.

The molecular formula of the compound is , with a molecular weight of 444.4 g/mol. The trifluoromethoxy group is particularly noteworthy as it often contributes to enhanced potency in drug candidates by improving binding affinity to biological targets.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Anti-inflammatory Effects : The structural components can potentially modulate inflammatory pathways, similar to other pyrazole derivatives.

- Enzyme Inhibition : Expected to inhibit specific enzymes based on its structural analogs.

Research Findings and Case Studies

Several studies have explored related compounds, providing insights into potential activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide | Potential PHD inhibitors | |

| 2-pyridin-2-yl-pyrazol-3(2H)-one | Anticancer activity | |

| 5-amino-pyrazole derivatives | Anti-inflammatory effects |

A notable study on a structurally similar compound demonstrated significant antitumor effects in in vitro models using triple-negative breast cancer cells (MDA-MB-231). The treatment resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days of exposure .

Comparison with Similar Compounds

Key Observations :

- Core Backbone: The target compound and share a benzamide core, whereas utilize sulfonamide groups.

- Heterocyclic Systems : All compounds feature pyrazole rings, but substituent positions vary. The target’s pyridin-4-yl group (vs. pyridin-2-yl in ) may alter binding orientation in receptor pockets due to differences in nitrogen lone-pair directionality .

- Fluorinated Groups : The trifluoromethoxy group in the target and enhances electron-withdrawing effects and metabolic resistance compared to ’s trifluoromethyl group .

Physicochemical and Spectral Data

Key Observations :

- Melting Points : ’s higher melting point (251–253°C vs. 175–178°C for ) may reflect increased crystallinity from the dihydrodioxin ring’s planarity and hydrogen-bonding capacity .

- Spectral Signatures: The target’s amide carbonyl (expected ~1640–1680 cm⁻¹) aligns with ’s IR data, whereas ’s chromenone core introduces distinct UV-Vis properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.